Pipequaline

Übersicht

Beschreibung

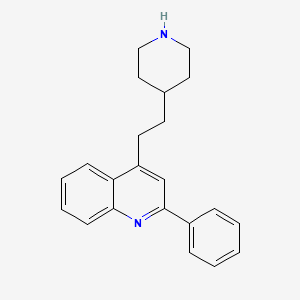

Pipequalin, auch bekannt unter seinem Entwicklungscode PK-8165, ist ein Anxiolytikum, das nie auf den Markt gebracht wurde. Es besitzt eine einzigartige chemische Struktur, die nicht eng mit anderen Medikamenten seiner Art verwandt ist. Pipequalin hat ein ähnliches pharmakologisches Profil wie die Benzodiazepin-Familie von Medikamenten, aber mit hauptsächlich anxiolytischen Eigenschaften und sehr geringen sedativen, amnestischen oder antikonvulsiven Wirkungen. Es wirkt als nicht-selektiver partieller Agonist des GABAA-Rezeptors .

Vorbereitungsmethoden

Die synthetischen Wege und Reaktionsbedingungen für Pipequalin sind in öffentlich zugänglichen Quellen nicht umfassend dokumentiert. Es ist bekannt, dass Pipequalin ein Chinolin-Derivat ist. Die Herstellung von Chinolin-Derivaten beinhaltet typischerweise die Skraup-Synthese, die Doebner-Miller-Reaktion oder die Friedländer-Synthese. Diese Verfahren umfassen die Kondensation von Anilin-Derivaten mit Carbonylverbindungen unter sauren Bedingungen .

Analyse Chemischer Reaktionen

Pipequalin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).

Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxid, Cyanid).

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Pipequalin wird aufgrund seiner anxiolytischen Eigenschaften ohne signifikante sedative Wirkungen hauptsächlich in der wissenschaftlichen Forschung verwendet. Es wurde auf sein Potenzial untersucht, Reaktionen auf Stresssituationen zu reduzieren, und auf seine Auswirkungen auf das Gedächtnis, wenn es allein oder in Kombination mit anderen Medikamenten wie Diazepam verwendet wird . Zusätzlich macht die einzigartige chemische Struktur und das pharmakologische Profil von Pipequalin es zu einem wertvollen Werkzeug für die Untersuchung des GABAA-Rezeptors und seiner Rolle bei Angstzuständen und anderen neurologischen Erkrankungen .

Wirkmechanismus

Pipequalin wirkt als nicht-selektiver partieller Agonist des GABAA-Rezeptors. Dies bedeutet, dass es an den GABAA-Rezeptor bindet und ihn aktiviert, aber nicht in gleichem Maße wie ein vollständiger Agonist. Diese partielle Aktivierung führt zu anxiolytischen Wirkungen ohne signifikante Sedierung, Amnesie oder antikonvulsive Wirkungen. Der GABAA-Rezeptor ist ein wichtiger inhibitorischer Neurotransmitter-Rezeptor im Gehirn, und seine Aktivierung führt zu einem erhöhten Chlorid-Ionen-Einstrom, einer Hyperpolarisation von Neuronen und einer verringerten neuronalen Erregbarkeit .

Wissenschaftliche Forschungsanwendungen

Introduction to Pipequaline

This compound, also known by its developmental code name PK-8165, is a quinoline derivative that has been primarily studied for its anxiolytic properties. Although it was never marketed, its unique chemical structure and pharmacological profile offer significant insights into potential applications in scientific research. Unlike traditional benzodiazepines, this compound exhibits minimal sedative effects while providing anxiolytic benefits, making it a subject of interest in various experimental settings.

Chemical Properties and Mechanism of Action

This compound acts as a partial agonist at the GABA A receptor, which is crucial for inhibitory neurotransmission in the brain. This mechanism allows it to reduce anxiety without inducing sedation or amnesia, distinguishing it from many other anxiolytics. Its binding affinity to plasma proteins such as human serum albumin and alpha-1-acid glycoprotein further influences its pharmacokinetics and therapeutic potential.

Key Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | Quinoline derivative |

| Mechanism of Action | Non-selective GABA A receptor partial agonist |

| Pharmacological Profile | Anxiolytic with minimal sedative and anticonvulsant effects |

| Binding Affinity | High affinity for plasma proteins, influencing distribution and efficacy |

Anxiolytic Studies

This compound has been extensively studied for its anxiolytic effects in animal models. Research has demonstrated that it can effectively reduce anxiety-related behaviors without the sedative side effects commonly associated with benzodiazepines. For example, studies involving microiontophoretic applications have shown that this compound can modulate neuronal activation in response to stressors like kainate and glutamate, indicating its potential role in managing anxiety disorders.

Neuropharmacology

In neuropharmacological studies, this compound's ability to interact with benzodiazepine receptors has been explored. Research indicates that at lower doses, this compound may enhance the effects of other anxiolytics like flurazepam, while higher doses can inhibit these effects. This dual action suggests that this compound could be utilized in combination therapies for more effective anxiety management.

Behavioral Studies

Behavioral assessments in rodent models have highlighted this compound's influence on locomotor activity and exploratory behavior. For instance, administration of varying doses resulted in dose-dependent decreases in motor activity and head-dip responses, providing insights into its anxiolytic efficacy.

Study 1: Anxiolytic Efficacy

A study conducted on rats assessed the impact of this compound on anxiety-like behaviors using the elevated plus maze test. Results indicated that rats treated with this compound exhibited significantly reduced anxiety compared to control groups, supporting its potential use as an anxiolytic agent.

Study 2: Interaction with Other Drugs

Another investigation focused on the interaction between this compound and traditional benzodiazepines. Findings revealed that low doses of this compound could potentiate the effects of flurazepam, suggesting a synergistic effect that could be beneficial in clinical settings.

Wirkmechanismus

Pipequaline acts as a non-selective GABA A receptor partial agonist. This means it binds to the GABA A receptor and activates it, but not to the same extent as a full agonist. This partial activation results in anxiolytic effects without significant sedation, amnesia, or anticonvulsant effects. The GABA A receptor is a major inhibitory neurotransmitter receptor in the brain, and its activation leads to increased chloride ion influx, hyperpolarization of neurons, and reduced neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Pipequalin ist einzigartig aufgrund seiner partiellen Agonistaktivität am GABAA-Rezeptor und seinem Fehlen signifikanter sedativer Wirkungen. Ähnliche Verbindungen umfassen:

Indalpin: Ein Antidepressivum, das ebenfalls auf den GABAA-Rezeptor wirkt.

Viqualin: Ein weiteres Anxiolytikum mit einem ähnlichen pharmakologischen Profil wie Pipequalin.

Diese Verbindungen teilen einige pharmakologische Eigenschaften mit Pipequalin, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Wirkungen auf den GABAA-Rezeptor.

Biologische Aktivität

Pipequaline, a quinoline derivative with the chemical formula CHN and a CAS number of 80221-58-5, is primarily recognized for its role as a partial agonist of benzodiazepine receptors . This compound exhibits notable anxiolytic properties while demonstrating minimal sedative effects, distinguishing it from traditional benzodiazepines. This article explores the biological activity of this compound through various studies, case analyses, and pharmacological insights.

This compound's structure includes a 2-phenyl-4-(2-(4-piperidyl)ethyl) moiety, which contributes to its unique pharmacological profile. The compound acts as a partial agonist at benzodiazepine receptors, influencing neurotransmitter systems involved in anxiety and mood regulation. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 352.90 g/mol |

| Boiling Point | 489.2 °C |

| Flash Point | 249.7 °C |

| LogP | 5.96480 |

| Polar Surface Area | 24.92 Ų |

Anxiolytic Activity

Research indicates that this compound exhibits significant anxiolytic effects without the associated sedation typical of many benzodiazepines. In behavioral studies, it was shown to effectively reduce anxiety-like behaviors in animal models while maintaining cognitive function. For instance, Debonnel et al. (1987) demonstrated that this compound could modulate hippocampal neuron activity, suggesting its potential in treating anxiety disorders without impairing psychomotor performance .

Anticonvulsant Properties

Additionally, this compound has been classified as an anticonvulsant , which may provide therapeutic avenues for epilepsy treatment. Its mechanism involves modulating GABAergic transmission, similar to other anticonvulsants but with a distinct profile that minimizes sedation .

Case Studies and Clinical Insights

- Behavioral Studies in Rodents : A series of studies conducted on rodent models highlighted this compound's ability to alleviate anxiety symptoms without inducing significant sedation or cognitive impairment. These findings suggest that this compound could be a safer alternative for patients requiring anxiolytic treatment.

- Electrophysiological Studies : Electrophysiological assessments have shown that this compound selectively influences certain neuronal pathways associated with anxiety and mood stabilization. Research by Bradwejn et al. (1985) emphasized its role in modulating cholecystokinin-induced activation of hippocampal neurons .

- Comparative Studies with Benzodiazepines : In comparative studies with traditional benzodiazepines, this compound demonstrated a favorable safety profile, producing fewer side effects related to sedation and cognitive dysfunction . This positions it as a potential candidate for further clinical exploration.

Future Directions and Research Opportunities

Despite its promising profile, this compound has not been marketed or extensively studied in clinical settings, indicating a gap in research that could be addressed through:

- Clinical Trials : Initiating phase I and II clinical trials to evaluate the efficacy and safety of this compound in human subjects.

- Exploration of Combination Therapies : Investigating the potential synergistic effects of this compound with other anxiolytics or antidepressants.

- Mechanistic Studies : Conducting further mechanistic studies to elucidate the specific pathways through which this compound exerts its pharmacological effects.

Eigenschaften

IUPAC Name |

2-phenyl-4-(2-piperidin-4-ylethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22/h1-9,16-17,23H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEWZCMTSIONOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228183 | |

| Record name | Pipequaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77472-98-1 | |

| Record name | 2-Phenyl-4-[2-(4-piperidinyl)ethyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77472-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipequaline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipequaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13991 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pipequaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPEQUALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3S205V4I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pipequaline interact with its target and what are the downstream effects?

A1: this compound acts as a partial agonist of benzodiazepine receptors []. While the provided abstracts don't delve into specific downstream effects, benzodiazepine receptor agonists are known for their anxiolytic, sedative, and anticonvulsant properties. Interestingly, one study found that at low doses, this compound exhibited psychostimulant properties rather than sedation [].

Q2: What is known about the binding of this compound to plasma proteins?

A2: this compound demonstrates extensive binding to various plasma proteins, including human serum albumin (HSA), α1-acid glycoprotein (AAG), lipoproteins, and erythrocytes [, , ]. The degree of binding is inversely proportional to the concentration of the binding component. Notably, this compound exhibits high affinity for a specific site on AAG and two sites on HSA [].

Q3: How do this compound's blood-brain barrier permeability and liver uptake relate to its plasma protein binding?

A3: While this compound extensively binds to plasma proteins, this doesn't appear to significantly hinder its transport across the blood-brain barrier or into the liver [, ]. Studies in rats suggest that a significant portion of the protein-bound this compound remains available for tissue uptake. The rate of dissociation from the protein complex, relative to its transit time across capillary walls, plays a crucial role in its tissue extraction [].

Q4: Are there any known interactions between this compound and other drugs on plasma protein binding sites?

A4: Research using radiolabeled this compound ([14C]this compound) suggests that it shares binding sites on HSA with drugs like azapropazone, diazepam, and ibuprofen. Interestingly, high concentrations of warfarin did not displace this compound from HSA. Additionally, palmitic acid was found to decrease, while bilirubin increased, this compound binding to HSA [].

Q5: Has this compound been investigated for its effects on memory, alone or in combination with other drugs?

A5: Yes, there are studies investigating the effects of this compound, alone and in combination with diazepam, on memory []. The provided abstracts do not elaborate on the specific findings of these studies.

Q6: Are there any studies examining the combined effects of this compound and alcohol on psychological functions?

A6: Yes, research has been conducted to assess the effects of alcohol on psychological functions in individuals treated with this compound, diazepam, or placebo for 8 days []. The abstract does not provide details on the specific outcomes observed.

Q7: Does the structure of this compound provide any insight into its activity?

A7: While the provided abstracts don't specify this compound's molecular formula, weight, or spectroscopic data, they highlight its interaction with benzodiazepine receptors. This suggests structural similarities to benzodiazepines, a class of drugs known to modulate GABAergic neurotransmission. Further research focusing on this compound's structure-activity relationship (SAR) would be valuable to understand how modifications to its structure might influence its activity, potency, and selectivity.

Q8: What is the metabolic fate of this compound in the body?

A9: While the provided abstracts don't delve into detailed metabolic pathways, research indicates that this compound is completely cleared from the system during a single pass through the liver []. This suggests efficient hepatic metabolism of the drug. Further investigation into the specific metabolic enzymes involved and the resulting metabolites would be beneficial.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.